2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic compound that belongs to the purine nucleoside analogs. It is characterized by the presence of a bromine atom at the 8th position and a fluorine atom at the 4th position of the oxolane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps:
Fluorination: The fluorine atom is introduced at the 4th position of the oxolane ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The purine base is glycosylated with a protected sugar derivative, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
Comparison with Similar Compounds
Similar Compounds
- 8-bromoguanosine
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 2-thioadenosine
Uniqueness
Compared to similar compounds, 2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and specificity. The combination of these halogens may also improve its pharmacokinetic properties, such as increased stability and bioavailability.
Properties
Molecular Formula |
C10H11BrFN5O4 |
---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3?,5+,8-/m1/s1 |
InChI Key |
DAPLYTKKVZTKEF-RHHIHXHVSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Origin of Product |
United States |
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